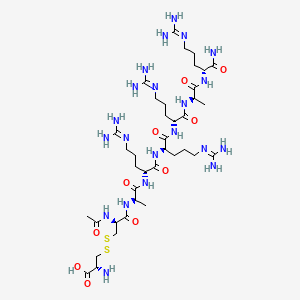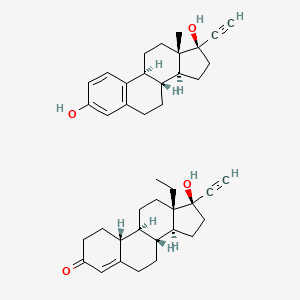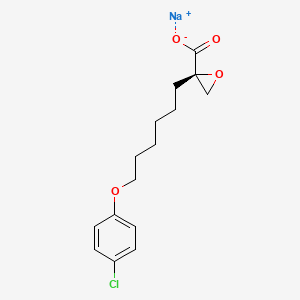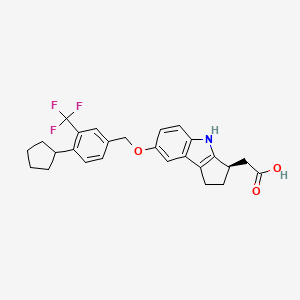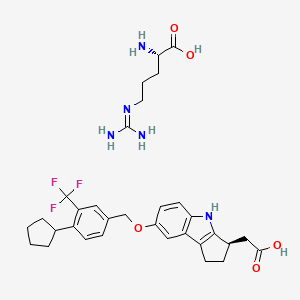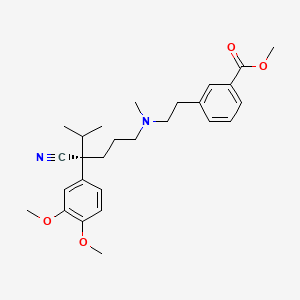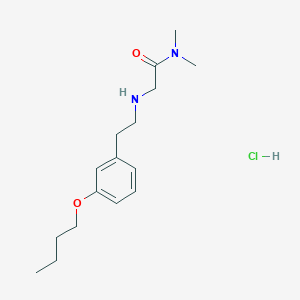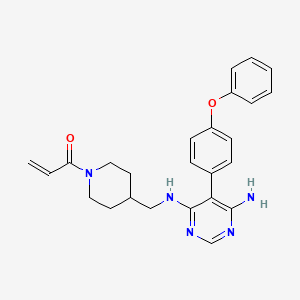
FIIN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FIIN-4 is a first-in-class covalent inhibitor of FGFR (Fibroblast Growth Factor Receptor) that inhibits metastatic breast cancer. Structurally, FIIN-4 is an regional isomer of FIIN-2 (Cat#406652). FIIN-4 effectively blocks 3D metastatic outgrowth as compared with currently available FGFR inhibitors. In vivo application of FIIN-4 potently inhibited the growth of metastatic, patient-derived breast cancer xenografts and murine-derived metastases growing within the pulmonary microenvironment. (Copied from Mol Cancer Ther. 2016 Sep; 15(9):2096-106. )
Applications De Recherche Scientifique
Neural Tissue Engineering
FIIN-4's application in neural tissue engineering is highlighted by its role in enhancing neurite extension. Enzymatically incorporating exogenous bioactive peptides within fibrin matrices significantly improved neurite extension in vitro and promoted axon regeneration in rats. This fibrin derivative demonstrates FIIN-4's potential in enhancing biological activity for neural repair and regeneration (Schense et al., 2000).
Epithelial Cell Restoration and Proliferation
FIIN-4's impact on epithelial cells is evident in its role in crypt cell survival, where it facilitates epithelial cell restitution and proliferation. Its expression in the intestine post-irradiation suggests a therapeutic role in protecting intestinal cells during intensive chemotherapy and radiation therapy, highlighting its significance in cellular protection and restoration (Sasaki et al., 2004).
Cardiovascular Therapeutics
The therapeutic potential of FIIN-4 in cardiovascular health is underscored by its effect on myocardial perfusion. Intracoronary administration of the Ad5FGF-4 gene showed a significant reduction in ischemic defect size, indicating its promise in therapeutic angiogenesis for cardiovascular diseases (Grines et al., 2003).
Bone Tissue Engineering
FIIN-4's utility in bone tissue engineering is emphasized through its incorporation in silk fibroin scaffolds. The unique properties of silk fibroin, combined with FIIN-4, provide a robust platform for bone tissue growth both in vitro and in vivo, showcasing its potential in skeletal repair and regeneration (Melke et al., 2016).
Vascular Homeostasis and Valve Abnormalities
The role of FIIN-4 in maintaining vascular homeostasis is evident from studies on Fibulin-4 deficient mice, where reduced expression led to aortic aneurysm formation and cardiac abnormalities. This indicates FIIN-4's critical role in vascular integrity and its potential in addressing cardiovascular anomalies (Hanada et al., 2007).
Propriétés
Numéro CAS |
2093088-81-2 |
|---|---|
Nom du produit |
FIIN-4 |
Formule moléculaire |
C35H38N8O4 |
Poids moléculaire |
634.741 |
Nom IUPAC |
N-(3-((3-(3,5-dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39) |
Clé InChI |
NQUHMXJRVOMTBY-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=CC(NC(C=C)=O)=C2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3CN1C6=CC(OC)=CC(OC)=C6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FIIN-4; FIIN 4; FIIN4. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



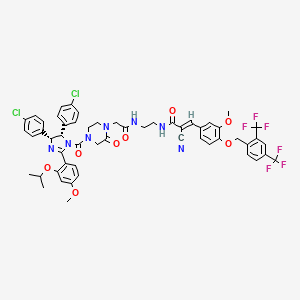
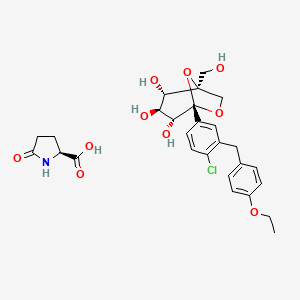
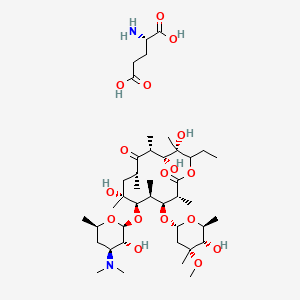
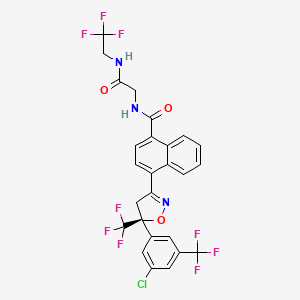
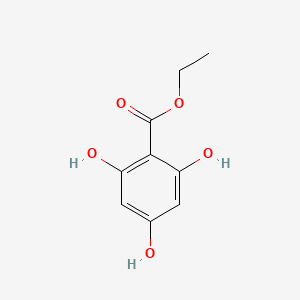
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)
